Product packaging for Bisnortilidine(Cat. No.:CAS No. 53948-51-9)

Bisnortilidine

Cat. No.: B1196192
CAS No.: 53948-51-9
M. Wt: 245.32 g/mol
InChI Key: BTKAMSWFNMGLGM-DZGCQCFKSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization as a Metabolite within the Tilidine Metabolic Cascade

Tilidine itself is classified as a prodrug, meaning it is largely inactive until it undergoes chemical changes within the body. altmeyers.org Its therapeutic effects are primarily mediated by its metabolites. ncats.io The metabolic process begins in the liver, where tilidine undergoes a sequential N-demethylation, a process of removing methyl groups from a molecule. idexlab.com

The first step in this cascade is the conversion of tilidine to its primary and more potent active metabolite, nortilidine (B1222713). altmeyers.orgwikipedia.org This reaction is catalyzed predominantly by the cytochrome P450 enzymes CYP3A4 and CYP2C19. altmeyers.orgwikipedia.org Subsequent to the formation of nortilidine, a second N-demethylation occurs, leading to the formation of bisnortilidine. wikipedia.orgebi.ac.uk This secondary metabolic step is also mediated by the same family of enzymes, specifically CYP3A4, CYP2C19, and additionally CYP2B6. idexlab.comebi.ac.uk

Table 1: Metabolic Pathway of Tilidine

Compound Name Role Key Enzymes Involved
Tilidine Prodrug CYP3A4, CYP2C19, CYP2B6
Nortilidine Active Metabolite CYP3A4, CYP2C19, CYP2B6
This compound Secondary Metabolite CYP3A4, CYP2C19, CYP2B6

Significance in Prodrug Biotransformation Research

The study of secondary metabolites like this compound holds considerable importance in the field of prodrug biotransformation. It provides a more complete picture of a drug's lifecycle in the body, from activation to eventual elimination. The formation of this compound is a key part of the sequential metabolism of tilidine, and understanding this process is vital for predicting how other drugs might interact. nih.govnih.gov For instance, substances that inhibit the enzymes responsible for its formation (CYP3A4, CYP2C19, and CYP2B6) can alter the concentrations of both nortilidine and tilidine, potentially affecting the drug's efficacy. idexlab.comebi.ac.uknih.gov

Research into the kinetics of this compound formation has revealed specific details about the enzymatic reactions. The metabolism of nortilidine to this compound follows Michaelis-Menten kinetics, a model that describes the rate of enzymatic reactions. idexlab.comebi.ac.uk This detailed understanding of the metabolic pathway is crucial for predicting and explaining drug-drug interactions. ebi.ac.uk For example, potent inhibitors of CYP3A4 and CYP2C19 have been shown to significantly increase the exposure to nortilidine, likely by slowing its subsequent conversion to this compound. idexlab.comnih.gov

Furthermore, this compound itself can interact with the metabolic system. Studies have shown it can act as an inhibitor of other cytochrome P450 enzymes, such as being a strong inhibitor of CYP2D6. idexlab.comebi.ac.uk This highlights the complex feedback loops that can exist within drug metabolism, where a metabolite can influence the processing of other compounds. The development of sensitive analytical methods to quantify tilidine, nortilidine, and this compound in biological samples like urine and plasma has been essential for these research efforts. researchgate.netnih.gov

Table 2: Chemical and Physical Data

Compound Name Chemical Formula Molar Mass (g·mol−1)
Tilidine C17H23NO2 273.376
Nortilidine C16H21NO2 259.349
This compound C15H19NO2 245.322

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H19NO2 B1196192 Bisnortilidine CAS No. 53948-51-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

53948-51-9

Molecular Formula

C15H19NO2

Molecular Weight

245.32 g/mol

IUPAC Name

ethyl (1R,2S)-2-amino-1-phenylcyclohex-3-ene-1-carboxylate

InChI

InChI=1S/C15H19NO2/c1-2-18-14(17)15(11-7-6-10-13(15)16)12-8-4-3-5-9-12/h3-6,8-10,13H,2,7,11,16H2,1H3/t13-,15+/m0/s1

InChI Key

BTKAMSWFNMGLGM-DZGCQCFKSA-N

SMILES

CCOC(=O)C1(CCC=CC1N)C2=CC=CC=C2

Isomeric SMILES

CCOC(=O)[C@]1(CCC=C[C@@H]1N)C2=CC=CC=C2

Canonical SMILES

CCOC(=O)C1(CCC=CC1N)C2=CC=CC=C2

Synonyms

isnortilidine
bisnortilidine, (1R-trans)-isomer
bisnortilidine, (1S-trans)-isome

Origin of Product

United States

Synthetic and Biotransformation Pathways of Bisnortilidine

Biotransformation from Precursor Compounds

Bisnortilidine is formed through a sequential N-demethylation process, starting from the parent compound tilidine. This metabolic cascade is predominantly mediated by cytochrome P450 (CYP) enzymes.

Tilidine, a prodrug, undergoes rapid N-demethylation to form nortilidine (B1222713), which is recognized as its primary active metabolite and is responsible for the majority of tilidine's analgesic effects. google.comwikidoc.orgnist.govepo.orgnih.govresearchgate.netsynzeal.comnih.gov This initial metabolic step is primarily catalyzed by the cytochrome P450 isozymes CYP3A4 and CYP2C19. google.comwikidoc.orgnist.govnih.govresearchgate.netsynzeal.comwikipedia.orgncats.ionih.govwikipedia.org Some research also indicates a contribution from CYP2B6 in this conversion. ncats.ionih.gov

In vitro studies using human liver microsomes have characterized the kinetics of this N-demethylation, demonstrating Michaelis-Menten kinetics. The reported kinetic parameters for the formation of nortilidine from tilidine are a Michaelis constant (K_m) of 36 ± 13 μM and a maximum reaction rate (V_max) of 85 ± 18 nmol/mg/h. researchgate.netsynzeal.com The extensive first-pass metabolism of tilidine results in a low systemic bioavailability for the parent compound (approximately 6-8%), while the active metabolite nortilidine exhibits a high systemic availability (around 99%). nih.govwikipedia.orgwordpress.comnih.govresearchgate.net

Table 1: Kinetic Parameters for N-Demethylation of Tilidine to Nortilidine

ParameterValue (Mean ± SD)Enzyme(s) InvolvedSource
K_m36 ± 13 μMCYP3A4, CYP2C19 researchgate.netsynzeal.com
V_max85 ± 18 nmol/mg/hCYP3A4, CYP2C19 researchgate.netsynzeal.com

Following its formation, nortilidine undergoes a subsequent N-demethylation step, leading to the production of this compound. This compound is generally considered an inactive metabolite, possessing significantly reduced or negligible opioid receptor activity compared to nortilidine. nist.govnih.govnih.govwikipedia.orgncats.ionih.govnih.govresearchgate.netsynquestlabs.comgeorganics.skoakwoodchemical.com

Table 2: Kinetic Parameters for N-Demethylation of Nortilidine to this compound

ParameterValue (Mean ± SD)Enzyme(s) InvolvedSource
K_m141.6 ± 15 μMCYP3A4, CYP2C19, CYP2B6 ncats.ionih.gov
V_max46.2 ± 3 nmol/mg/hCYP3A4, CYP2C19, CYP2B6 ncats.ionih.gov

Chemical Synthesis Methodologies for Research Reference Materials

For research and analytical purposes, chemical synthesis methods are employed to obtain this compound as a reference material. One documented method for the preparation of this compound involves the deprotection of a precursor compound, N-(2,2,2-trichloroethoxy)carbonyl this compound. This reaction is carried out using activated zinc dust in acetic acid at room temperature. google.comepo.org The process typically involves washing the zinc with various solvents (HCl, water, ethanol, ether) before drying under high vacuum, then adding it portion-wise to a solution of the protected this compound derivative in acetic acid and stirring overnight. google.comepo.org The reaction mixture is subsequently filtered, and the product is isolated through extraction and evaporation steps. google.comepo.org

The availability of such chemically synthesized reference standards is critical for various applications in pharmaceutical research, including the development and validation of analytical methods (e.g., liquid chromatography-mass spectrometry for quantification in biological samples), quality control, impurity profiling, and pharmacokinetic studies. researchgate.netsynzeal.comresearchgate.net

Stereochemical Considerations in Biotransformation and Synthesis

Stereochemistry plays a significant role in the pharmacological activity and metabolic fate of tilidine and its metabolites. Tilidine itself is a racemate, consisting of an equimolar mixture of two trans diastereoisomers: dextilidine (B1205554) (the (1S,2R) isomer) and ent-dextilidine (the (1R,2S) isomer). nih.govwordpress.comsynquestlabs.com

Crucially, the vast majority of the opioid analgesic activity of tilidine is attributed to its (1S,2R) isomer (dextilidine) and its corresponding active metabolite, (1S,2R)-nortilidine. nist.govnih.govncats.iowordpress.com Investigations into the biotransformation process have shown that the N-demethylation of tilidine to nortilidine, and subsequently to this compound, occurs without racemization. ncats.iosynquestlabs.com This means that the stereochemical integrity of the molecule is maintained throughout the metabolic cascade. For instance, studies in rats and humans have demonstrated that the enantiomers of nortilidine are found in identical concentrations in plasma after administration of tilidine, confirming the non-racemizing nature of the N-demethylation. ncats.iosynquestlabs.com

In terms of synthesis, the manufacturing of tilidine typically yields a mixture of isomers. The active (E)-(trans)-isomers are then separated, and inactive (Z)-(cis)-isomers can be epimerized to the more thermodynamically favored active forms. nist.govnih.gov Nortilidine, as a metabolite, also exists as a racemate. nih.govncats.io

Enzymatic Mechanisms and Cytochrome P450 Isozyme Involvement in Bisnortilidine Formation

Identification of Specific Cytochrome P450 (CYP) Isozymes

The formation of bisnortilidine from nortilidine (B1222713) is catalyzed by several cytochrome P450 isozymes. Research using human liver microsomes and recombinant CYP enzymes has identified the key contributors to this N-demethylation reaction. nih.gov

CYP3A4 is a major enzyme involved in the metabolism of nortilidine to this compound. nih.gov Studies using inhibitors of CYP3A4 have demonstrated a significant reduction in the formation of this compound. nih.govidexlab.com Furthermore, experiments with recombinant CYP3A4 have confirmed its catalytic role in this N-demethylation process. nih.govidexlab.com The potent CYP3A4 inhibitor, ritonavir (B1064), has been shown to substantially decrease the metabolic clearance of nortilidine to this compound, leading to a twofold increase in the exposure to the active metabolite, nortilidine. nih.govebi.ac.uk This highlights the clinically relevant contribution of CYP3A4 to the sequential metabolism of tilidine. nih.gov

In addition to CYP3A4 and CYP2C19, CYP2B6 has been identified as another isozyme that catalyzes the formation of this compound from nortilidine. nih.gov The involvement of CYP2B6 was confirmed through inhibition assays and experiments utilizing recombinant CYP2B6. nih.govidexlab.com This finding indicates that the metabolism of nortilidine is mediated by the same set of CYP isozymes as the initial metabolism of the prodrug tilidine. nih.gov

While CYP3A4, CYP2C19, and CYP2B6 are the primary enzymes identified in the N-demethylation of nortilidine, the potential involvement of other enzyme systems cannot be entirely ruled out. The metabolism of many drugs involves complex interactions between multiple enzyme families. However, current research strongly points to the aforementioned CYP isozymes as the principal catalysts in the formation of this compound. nih.gov Further research may explore the minor contributions of other enzymatic pathways.

Kinetic Characterization of N-Demethylation Pathways

The enzymatic conversion of nortilidine to this compound has been characterized using kinetic studies to understand the rate and efficiency of this metabolic reaction.

The N-demethylation of nortilidine to this compound follows Michaelis-Menten kinetics. nih.gov This model describes the relationship between the rate of an enzyme-catalyzed reaction and the concentration of the substrate. wikipedia.org The key parameters of this model are Vmax, the maximum rate of the reaction, and Km, the Michaelis constant, which represents the substrate concentration at which the reaction rate is half of Vmax. wikipedia.org

Table 1: Michaelis-Menten Kinetic Parameters for this compound Formation

Parameter Value Unit
Km 141.6 ± 15 µM
Vmax 46.2 ± 3 nmol/mg/h

Data derived from studies on human liver microsomes. nih.gov

Determination of Kinetic Parameters (Km, Vmax)

The efficiency and capacity of the enzymatic conversion of nortilidine to this compound can be described by Michaelis-Menten kinetics. nih.gov The key parameters, Michaelis constant (Km) and maximum velocity (Vmax), provide insight into the enzyme's affinity for the substrate and its maximum catalytic rate. fiveable.mesolubilityofthings.com

For the N-demethylation of nortilidine to this compound, studies using human liver microsomes have determined the following kinetic parameters:

Km (Michaelis constant): 141.6 ± 15 µM nih.gov

Vmax (maximum velocity): 46.2 ± 3 nmol/mg/h nih.gov

The Km value represents the substrate concentration at which the reaction proceeds at half of its maximum velocity. run.edu.ng A higher Km value, such as the one observed for nortilidine conversion, suggests a lower affinity of the enzymes for this substrate compared to the initial metabolism of tilidine to nortilidine (Km = 36 ± 13 µM). nih.govidexlab.com Vmax indicates the maximum rate of the reaction when the enzyme is saturated with the substrate. run.edu.ng

Kinetic Parameters for the N-Demethylation of Nortilidine

ParameterValueSignificance
Km (Michaelis constant)141.6 ± 15 µMIndicates the substrate concentration needed to achieve half of the maximum reaction velocity, reflecting enzyme affinity.
Vmax (maximum velocity)46.2 ± 3 nmol/mg/hRepresents the maximum rate of this compound formation when the enzymes are saturated with nortilidine.

In Vitro Enzyme Inhibition and Induction Studies

In vitro studies are essential for predicting potential drug-drug interactions by examining how a compound might inhibit or induce the activity of metabolizing enzymes. bioivt.comnih.gov

Enzyme Inhibition: The formation of this compound can be significantly reduced by inhibitors of the involved CYP enzymes. nih.gov In vitro experiments have demonstrated that known inhibitors of CYP3A4, CYP2C19, and CYP2B6 effectively block the N-demethylation of nortilidine. nih.gov For instance, the potent CYP3A4 inhibitor ritonavir has been shown to substantially decrease the metabolic clearance of nortilidine to this compound. nih.govebi.ac.uk Similarly, voriconazole, a strong inhibitor of both CYP3A4 and CYP2C19, also inhibits this metabolic step, leading to an accumulation of the active metabolite, nortilidine. nih.govebi.ac.uk

Conversely, this compound itself has been studied for its potential to inhibit various CYP isozymes. These studies show that this compound is a:

Strong inhibitor of CYP2D6 nih.gov

Weak inhibitor of CYP3A4 and CYP2B6 nih.gov

Not an inhibitor of CYP2C19 nih.gov

Enzyme Induction: Enzyme induction involves an increase in the synthesis of metabolizing enzymes, which can lead to faster metabolism of substrate drugs. bioivt.comnih.gov Inducers of CYP3A4, CYP2C19, or CYP2B6 are expected to increase the rate of this compound formation, potentially altering the duration and intensity of the parent drug's effects by accelerating the entire metabolic cascade of tilidine. nih.gov

Summary of In Vitro Inhibition Findings

SubstanceEffect on this compound FormationInhibitory Profile of this compound
CYP3A4 Inhibitors (e.g., Ritonavir, Voriconazole)Inhibit formationWeak inhibitor of CYP3A4 and CYP2B6 Strong inhibitor of CYP2D6 No inhibition of CYP2C19
CYP2C19 Inhibitors (e.g., Voriconazole)Inhibit formation
CYP2B6 InhibitorsInhibit formation

Role of Genetic Polymorphisms in Drug-Metabolizing Enzymes (CYPs) on this compound Formation (focused on enzyme function)

Genetic variations (polymorphisms) in CYP genes can lead to enzymes with altered function, which in turn causes interindividual differences in drug metabolism. archivesofmedicalscience.comnih.gov For the enzymes involved in this compound formation, several polymorphisms are of clinical interest.

The gene for CYP2C19 is highly polymorphic. nih.gov Variants like *2 and *3 are associated with impaired enzyme function, leading to a "poor metabolizer" phenotype. nih.govebi.ac.uk Conversely, the *17 variant is associated with increased enzyme expression and an "ultrarapid metabolizer" phenotype. nih.govebi.ac.uk Given that CYP2C19 is involved in converting nortilidine to this compound, these genetic differences could theoretically impact the rate of this conversion. nih.gov

Preclinical Pharmacological Characterization of Bisnortilidine

Receptor Ligand Binding Affinities

The initial step in characterizing the pharmacological action of bisnortilidine involves determining its ability to bind to opioid receptors. Radioreceptor assays have been employed to assess its affinity for these targets.

Affinity for Mu-Opioid Receptor (MOP)

Research has established that, unlike its parent compound tilidine, this compound exhibits a notable affinity for opioid receptors. nih.gov Seminal studies using radioreceptor assays demonstrated that both nortilidine (B1222713) and this compound, the primary and secondary metabolites, are responsible for the opiate-like activity observed following tilidine administration. nih.gov Tilidine itself shows only very weak binding to these receptors. researchgate.netovid.com While these foundational studies confirmed that this compound binds to opioid receptors, specific quantitative affinity constants, such as the Ki value for the mu-opioid receptor (MOP), are not extensively detailed in the available scientific literature.

Selectivity Profile Against Other Opioid Receptors (e.g., DOP, KOP, NOP)

The selectivity profile of a ligand is crucial for understanding its potential pharmacological effects. Modern studies on cloned human receptors have shown that the primary metabolite, nortilidine, is a selective agonist of the MOP receptor, with no significant agonist activity observed at the delta-opioid (DOP), kappa-opioid (KOP), or nociceptin (B549756) (NOP) receptors at concentrations up to 100 μM. researchgate.netovid.com

For this compound, the specific binding affinities for DOP, KOP, and NOP receptors have not been quantitatively reported, making a comprehensive selectivity profile unavailable. The initial characterization primarily refers to its general affinity for "opiate receptors" without differentiating between the subtypes. nih.gov

CompoundMu-Opioid (MOP) Receptor AffinityDelta-Opioid (DOP) Receptor AffinityKappa-Opioid (KOP) Receptor AffinityNociceptin (NOP) Receptor Affinity
TilidineVery Low researchgate.netovid.comNo agonist effect observed researchgate.netovid.comNo agonist effect observed researchgate.netovid.comNo agonist effect observed researchgate.netovid.com
NortilidineHigh researchgate.netovid.comNo agonist effect observed researchgate.netovid.comNo agonist effect observed researchgate.netovid.comNo agonist effect observed researchgate.netovid.com
This compoundAffinity demonstrated nih.govData not availableData not availableData not available

Functional Efficacy in In Vitro Receptor Systems

Functional assays are essential to determine whether receptor binding translates into a biological response, such as receptor activation (agonism).

Agonist Activity in Recombinant Cell Systems (e.g., cAMP inhibition assays)

Opioid agonists typically signal through Gi/o-coupled receptors, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. nih.gov In vitro studies using Chinese Hamster Ovary (CHO) cells stably expressing human opioid receptors have quantified the functional efficacy of tilidine and nortilidine. These assays demonstrated that nortilidine is a potent MOP agonist, inhibiting cAMP accumulation with an IC50 of 110 nM. researchgate.netovid.com In contrast, tilidine was significantly less potent, with an IC50 of 11 µM. researchgate.netovid.com

While this compound has been shown to be functionally active in classical isolated tissue preparations, specific studies utilizing recombinant cell systems to quantify its agonist activity through mechanisms like cAMP inhibition are not detailed in the reviewed literature. nih.gov

Comparative Functional Potency with Parent Compounds and Reference Opioids

Comparative analysis reveals a clear structure-activity relationship among tilidine and its metabolites. The N-demethylation of tilidine to nortilidine results in a 100-fold increase in functional potency at the MOP receptor in cAMP inhibition assays. researchgate.netovid.com

Early research using the electrically stimulated guinea pig ileum and mouse vas deferens—classical functional assays for opioid activity—confirmed the opioid-like effects of both nortilidine and this compound. nih.gov These findings indicate that this compound possesses functional agonist activity. However, these studies did not report a specific EC50 or IC50 value, which prevents a direct quantitative comparison of its potency against nortilidine or reference opioids like morphine in these systems.

CompoundAssay SystemEndpointPotency (IC50)Reference
TilidineCHO cells expressing hMOPcAMP Inhibition11,000 nM researchgate.netovid.com
NortilidineCHO cells expressing hMOPcAMP Inhibition110 nM researchgate.netovid.com
This compoundElectrically stimulated guinea pig ileumInhibition of contractionAgonist activity demonstrated, but not quantified nih.gov

Analytical Methodologies for Identification and Quantification of Bisnortilidine in Research

Chromatographic Separation Techniques

Chromatographic methods are fundamental for separating bisnortilidine from complex biological matrices and other co-existing substances, including its parent drug tilidine and other metabolites like nortilidine (B1222713).

Gas-Liquid Chromatography with Nitrogen-Phosphorus Detection (GLC-NPD) has been employed for the determination of this compound, alongside tilidine and nortilidine, in biological fluids such as plasma and urine. This method is considered suitable for therapeutic monitoring of these compounds. researchgate.netresearchgate.netresearchgate.netoup.com

The sample preparation for GLC-NPD typically involves an extraction of the compounds and an internal standard (e.g., pethidine) from alkalinized samples using cyclohexane. This is followed by a back-extraction into 1 N HCl. The hydrochloric acid solution is then evaporated to dryness, and the free bases are liberated with ammonia (B1221849) before GLC analysis. researchgate.netresearchgate.net The chromatographic separation is achieved using a 1.8-m glass column packed with 1% CRS 101 and 1.5% LAC-4-R-886 on Gas Chrom Q. researchgate.net

Research findings indicate that calibration curves for this compound using GLC-NPD are linear over a concentration range of 10 to 800 ng/mL, with a coefficient of correlation of 0.996. researchgate.net The sensitivity limit (detection limit) for this compound using this method is reported as 5 ng/mL. researchgate.net Peak area ratios are calculated by dividing the area of the this compound peak by that of the internal standard, pethidine. researchgate.net

Table 1: GLC-NPD Parameters for this compound Quantification

ParameterValueSource
Column Type1.8-m glass column packed with 1% CRS 101 and 1.5% LAC-4-R-886 on Gas Chrom Q researchgate.net
Internal StandardPethidine researchgate.net
Calibration Range10 - 800 ng/mL researchgate.net
Coefficient of Correlation0.996 researchgate.net
Sensitivity Limit (LOD)5 ng/mL researchgate.net

Gas-Liquid Chromatography-Mass Spectrometry with Selected Ion Monitoring (GLC-MS-SIM) offers another effective approach for the analysis of this compound, nortilidine, and tilidine. Similar to GLC-NPD, GLC-MS-SIM is suitable for the therapeutic monitoring of these substances. researchgate.netresearchgate.netresearchgate.netoup.com

While generally less sensitive than GLC-NPD, GLC-MS-SIM provides a significant advantage in compound identification, particularly in cases of suspected overdoses, due to its mass spectrometric detection capabilities. researchgate.net Calibration curves for this compound using GLC-MS-SIM are linear over a range of 20 to 400 ng/mL, with a coefficient of correlation of 0.995. researchgate.net The sensitivity limit for this compound, as well as tilidine and nortilidine, is reported as 10 ng/mL. researchgate.net For detection, specific ions are monitored, such as m/z 69 for this compound and m/z 71 for the internal standard, pethidine. researchgate.net Control plasma blanks have shown no interfering peaks for these selected ions. researchgate.net

Table 2: GLC-MS-SIM Parameters for this compound Quantification

ParameterValueSource
Internal StandardPethidine researchgate.net
Calibration Range20 - 400 ng/mL researchgate.net
Coefficient of Correlation0.995 researchgate.net
Sensitivity Limit (LOD)10 ng/mL researchgate.net
Selected Ion (this compound)m/z 69 researchgate.net
Selected Ion (Pethidine)m/z 71 researchgate.net

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has gained prominence in the analysis of this compound due to its superior selectivity and sensitivity. researchgate.net Fully validated LC-ESI-MS/MS procedures are available for the quantitative determination of this compound in various biological matrices, including urine and blood plasma. researchgate.netresearchgate.netnih.gov

For the quantification of this compound in urine, an automated online solid-phase extraction (SPE) system (e.g., Symbiosis Pico system) is often employed for sample preparation, where urine samples are mixed with an internal standard and extracted on a weak cation exchanger at pH 6. researchgate.netnih.gov Chromatographic separation is typically achieved within a short run time (e.g., 3.5 minutes) using a Phenylhexyl column (50 × 2.0 mm, 5 μm) with gradient elution (methanol and 0.2% formic acid) at a flow rate of 0.50 mL/min. researchgate.netnih.gov Detection is performed using ESI-MS/MS in positive multiple reaction monitoring (MRM) mode, utilizing two mass transitions per analyte. researchgate.netnih.gov This method has demonstrated a lower limit of quantification (LLOQ) of 1.0 μg/L and a linear calibration range up to 100 μg/L (r² > 0.99). researchgate.netnih.gov The analytical method can detect this compound for up to 7 days after a single oral dose of tilidine solution. researchgate.netnih.gov

For blood plasma analysis, LC-MS/MS methods often involve automated solid-phase extraction. researchgate.net Separation can be achieved on columns like a Phenomenex C12 MAX-RP column (4 μm, 150 x 2 mm) using a gradient of ammonium (B1175870) formate (B1220265) buffer (pH 3.5) and acetonitrile, with a run time of approximately 35 minutes. researchgate.net LC-MS/MS in hair analysis has shown detection limits ranging from 0.8 to 17.4 pg/mg hair matrix, indicating its high sensitivity. gtfch.org

Table 3: LC-MS/MS Parameters for this compound Quantification in Urine

ParameterValueSource
Sample PreparationAutomated online SPE (weak cation exchanger, pH 6, Symbiosis Pico system) researchgate.netnih.gov
Column TypePhenylhexyl column (50 × 2.0 mm, 5 μm) researchgate.netnih.gov
Mobile PhaseGradient elution: methanol (B129727) and 0.2% formic acid researchgate.netnih.gov
Flow Rate0.50 mL/min researchgate.netnih.gov
Run Time3.5 minutes researchgate.netnih.gov
DetectionESI-MS/MS (QTrap 3,200), positive MRM mode, two mass transitions per analyte researchgate.netnih.gov
Lower Limit of Quantification (LLOQ)1.0 μg/L researchgate.netnih.gov
Linear Calibration Range1.0 - 100 μg/L (r² > 0.99) researchgate.netnih.gov
Detection WindowUp to 7 days (urine, after single oral dose) researchgate.netnih.gov

Table 4: LC-MS/MS Parameters for this compound Quantification in Blood Plasma

ParameterValueSource
Sample PreparationAutomated Solid-Phase Extraction (SPE) researchgate.net
Column TypePhenomenex C12 MAX-RP column (4 μm, 150 x 2 mm) researchgate.net
Mobile PhaseGradient elution: ammonium formate buffer (pH 3.5) and acetonitrile researchgate.net
Run Time35 minutes researchgate.net
Detection (Hair Matrix)LC-MS/MS, detection limits 0.8 - 17.4 pg/mg hair matrix gtfch.org

Sample Preparation Strategies for Biological Matrices in Research Settings

Biological matrices, such as blood, plasma, urine, serum, and hair, are inherently complex and contain numerous endogenous compounds that can interfere with analytical measurements. amazonaws.commdpi.comresearchgate.net Therefore, effective sample preparation is a crucial step to clean up the sample, separate the analyte of interest, purify it, and often enrich its concentration before instrumental analysis. amazonaws.commdpi.comresearchgate.net

Two of the most common and widely utilized extraction techniques in bioanalytical research for this compound are liquid-liquid extraction (LLE) and solid-phase extraction (SPE). amazonaws.commdpi.comresearchgate.net

Liquid-Liquid Extraction (LLE) LLE involves the partitioning of the analyte between two immiscible liquid phases based on differences in their solubility. amazonaws.com For this compound and its related compounds, LLE has been successfully applied by extracting the compounds from alkalinized plasma or urine samples using an organic solvent like cyclohexane, followed by a back-extraction into an acidic aqueous phase (e.g., 1 N HCl). researchgate.net The advent of automation technologies has revolutionized LLE workflows, streamlining the process, minimizing human error, and significantly increasing throughput and reproducibility in drug analysis. gerstelus.com

Solid-Phase Extraction (SPE) SPE is a versatile sample preparation technique routinely employed in analytical laboratories for extracting analytes from complex matrices. amazonaws.com The principle involves the selective adsorption of the analyte onto a solid sorbent phase from a liquid or gaseous sample, followed by elution. amazonaws.com Automated online SPE systems, such as the Symbiosis Pico system, have been effectively integrated into LC-MS/MS methods for the quantification of this compound in urine samples. researchgate.netnih.gov SPE is also commonly used in LC-MS/MS procedures for this compound analysis in blood plasma. researchgate.net Combining SPE with other microextraction techniques, such as dispersive liquid-liquid microextraction (DLLME), can lead to high enrichment factors, particularly beneficial for complex biological samples. researchgate.net Ongoing research also explores advanced online SPE-LC techniques, including those assisted by membranes, microwaves, ultrasonics, accelerated solvent extraction, and supercritical fluids, to enhance extraction efficiency. researchgate.net Furthermore, modern and environmentally safer microextraction techniques are continuously being developed to address the challenges of low-level detection in biological matrices. mdpi.com

Derivatization procedures are chemical modifications applied to analytes to improve their chromatographic properties or detection characteristics. For gas chromatography, derivatization is often necessary to increase the volatility of polar or non-volatile compounds, making them amenable to GC analysis. uni-halle.de For other techniques, it can enhance detectability, improve separation, or prevent unwanted reactions like the formation of cyclic structures. researchgate.netmdpi.com

In the context of this compound analysis:

Derivatization with N-trifluoroacetyl-L-leucyl chloride has been utilized to separate and quantify the enantiomers of this compound in the nanogram range, demonstrating the utility of derivatization for chiral analysis. researchgate.net

Trimethylsilylation, commonly performed with reagents such as N,O-bis-(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA), is a widely used derivatization technique to increase the volatility of analytes for GC-MS. researchgate.netresearch-solution.com

A common derivatization strategy involves methoximation (MeOx) followed by silylation. The MeOx reaction converts free carbonyl functional groups into oxime derivatives, which helps prevent the formation of cyclic structures and can increase detection sensitivity. Pyridine is often used as both a solvent and a catalyst in this reaction. Subsequently, silylation is performed to further enhance the volatility of the compounds. mdpi.com

The development of fully automated derivatization methods is an active area of research, aiming to improve the efficiency and reproducibility of targeted analysis in human and animal matrices. mdpi.com

Method Validation Parameters for Research Applications

The rigorous validation of analytical methods is a cornerstone in research involving chemical compounds like this compound, ensuring the reliability, accuracy, and consistency of quantitative and qualitative data. Method validation confirms that an analytical procedure is suitable for its intended purpose, adhering to established guidelines from regulatory bodies such as the International Council for Harmonisation (ICH) f15ijp.comncats.iowikipedia.org. Key parameters assessed during validation include sensitivity, linearity, precision, accuracy, and the evaluation of matrix effects f15ijp.comwikipedia.org.

Sensitivity and Limits of Detection/Quantification

Sensitivity in analytical methodologies refers to the ability of a method to detect and quantify an analyte at low concentrations. This is primarily characterized by the Limit of Detection (LOD) and the Limit of Quantification (LOQ). The LOD represents the lowest amount of an analyte in a sample that can be detected, though not necessarily quantified precisely wikipedia.org. The LOQ, conversely, is the lowest concentration of an analyte that can be quantitatively determined with acceptable levels of precision and accuracy wikipedia.org.

For this compound, along with its related compounds tilidine and nortilidine, analytical methods utilizing techniques such as automated online solid-phase extraction-liquid chromatography-tandem mass spectrometry (SPE-LC-MS/MS) have demonstrated notable sensitivity. In urine samples, a lower limit of quantification (LLOQ) of 1.0 µg/L has been achieved for these analytes. Furthermore, for the analysis of these compounds in blood and urine, LLOQs were determined to be 2.5 µg/L and 25 µg/L, respectively, using a fully validated method.

The determination of LOD and LOQ often employs statistical approaches. According to ICH guidelines, LOD can be calculated as 3.3 times the standard deviation of the response divided by the slope of the calibration curve (3.3σ/S), while LOQ is calculated as 10 times the standard deviation of the response divided by the slope (10σ/S). Alternatively, LOD and LOQ can be estimated based on signal-to-noise ratios, typically 3:1 for LOD and 10:1 for LOQ.

Table 1: Sensitivity Parameters (LLOQ) for this compound and Related Compounds

AnalyteMatrixLLOQ (µg/L)Reference
This compound, Nortilidine, TilidineUrine1.0
This compound, Nortilidine, TilidineBlood2.5
This compound, Nortilidine, TilidineUrine25

Linearity and Calibration Range

Linearity refers to the ability of an analytical method to elicit test results that are directly proportional to the concentration of the analyte within a given range ncats.iowikipedia.org. The calibration range is the interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has demonstrated a suitable level of precision, accuracy, and linearity wikipedia.org.

For the quantification of tilidine, nortilidine, and this compound in urine, a linear calibration range from 1.0 µg/L to 100 µg/L was established with a correlation coefficient (r²) greater than 0.99. For blood and urine analysis, linearity was observed over ranges of 2.5-400 µg/L and 25-1000 µg/L, respectively, also with r² values exceeding 0.99. To establish linearity, analytical procedures typically involve analyzing a minimum of five or more concentration levels of reference materials. The specified range is usually derived from these linearity studies and is dependent on the intended application of the method wikipedia.org.

Table 2: Linearity and Calibration Range for this compound and Related Compounds

AnalyteMatrixCalibration Range (µg/L)Correlation Coefficient (r²)Reference
This compound, Nortilidine, TilidineUrine1.0 - 100> 0.99
This compound, Nortilidine, TilidineBlood2.5 - 400> 0.99
This compound, Nortilidine, TilidineUrine25 - 1000> 0.99

Precision and Accuracy

Precision expresses the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions wikipedia.org. It can be evaluated at different levels: repeatability (intra-assay precision), intermediate precision (within the same laboratory under varying conditions), and reproducibility (between different laboratories) wikipedia.org. Accuracy, also known as trueness, refers to the closeness of agreement between the value found by the method and the accepted true value wikipedia.org.

Validated methods for tilidine, nortilidine, and this compound have shown excellent intra- and inter-assay precision, with relative standard deviations (RSD) less than 11.2%. The accuracy of these methods, assessed by bias, was reported to be less than 13%. For general analytical method validation, international guidelines often stipulate that accuracy should be within ±15% of the nominal concentration, and precision, expressed as percent coefficient of variation (%CV), should not exceed 15%. Accuracy is typically assessed by performing a minimum of nine determinations across at least three concentration levels covering the specified range wikipedia.org.

Table 3: Precision and Accuracy Parameters for this compound and Related Compounds

ParameterMatrixValueAcceptance Criteria (General Guidelines)Reference
Intra-assay Precision (RSD%)Blood & Urine< 11.2%≤ 15% (%CV)
Inter-assay Precision (RSD%)Blood & Urine< 11.2%≤ 15% (%CV)
Accuracy (Bias)Blood & Urine< 13%Within ±15% of nominal concentration

Matrix Effects in Analytical Measurements

Matrix effect is a critical consideration in analytical measurements, particularly in bioanalytical methods. It is defined as the alteration of the analyte response due to interfering and often unidentified components present in the sample matrix. These interferences can lead to ion suppression or ion enhancement in mass spectrometry-based methods, affecting the accuracy and reliability of results.

To evaluate matrix effects, it is recommended to analyze at least three replicates of low and high quality control (QC) samples, each prepared using matrix from at least six different independent sources or lots. For each individual matrix source, the accuracy should be within ±15% of the nominal concentration, and the precision (%CV) should not exceed 15%. Additional evaluation using hemolysed or lipaemic matrix samples may also be recommended, especially if such conditions are anticipated in the study samples.

Strategies to mitigate matrix effects include the use of online solid-phase extraction (SPE) coupled with sensitive detection techniques like tandem mass spectrometry (MS/MS), which can enhance sensitivity, accuracy, and precision by reducing sample preparation bottlenecks and minimizing interferences. The implementation of suitable internal standards (IS) is also crucial, as they can compensate for matrix-induced signal variations. High or ultra-high resolution mass spectrometry can further aid in reducing matrix effects by providing greater selectivity and minimizing ion suppression or enhancement.

Advanced Research Considerations and Future Directions

Novel Analog Design and Synthesis Strategies Based on Bisnortilidine's Scaffold

The chemical scaffold of this compound offers a promising template for the design and synthesis of novel opioid analogs. Research in this area focuses on modifying the core structure to optimize pharmacological properties, such as receptor affinity, selectivity, and metabolic stability. Strategies often involve systematic structural modifications guided by Structure-Activity Relationship (SAR) studies. For instance, the introduction of different functional groups, alterations to existing ring systems, or bioisosteric replacements can modulate interactions with opioid receptors (μ, δ, and κ) and metabolic enzymes.

The synthesis of conformationally restricted dipeptidic moieties, as seen in the development of opioid peptide analogs using scaffolds like 4-amino-2-benzazepin-3-one or tetrahydroquinoline, demonstrates the potential for introducing structural rigidity to improve selectivity and potency researchgate.netnih.gov. Such modifications can lead to compounds with enhanced antinociceptive effects and a more favorable side-effect profile by selectively targeting specific opioid receptor subtypes nih.govmdpi.com. For example, studies on opioid peptidomimetics have shown that embedding specific pharmacophores into cyclic scaffolds can yield potent and selective antagonists or agonists mdpi.com. The systematic exploration of the this compound scaffold could involve:

Peripheral Modifications: Altering substituents on the existing rings to influence lipophilicity, hydrogen bonding capabilities, and steric interactions with the receptor binding site.

Ring System Modifications: Introducing new heterocyclic rings or modifying the existing ones to create novel scaffolds with altered conformational preferences, potentially leading to improved receptor fit and selectivity.

Bioisosteric Replacements: Substituting atoms or groups with others that have similar electronic or steric properties but different metabolic susceptibilities, aiming to improve metabolic stability or reduce undesirable metabolic pathways.

These synthetic efforts, coupled with rigorous in vitro and in vivo pharmacological evaluations, are crucial for identifying lead compounds with superior therapeutic indices.

Investigation of Potential Alternative Metabolic Pathways or Enzymes Beyond Primary CYPs

While cytochrome P450 (CYP) enzymes, particularly CYP3A4, CYP2C19, and CYP2B6, are known to mediate the sequential N-demethylation of tilidine to nortilidine (B1222713) and then to this compound, the investigation of alternative metabolic pathways and enzymes is critical for a comprehensive understanding of this compound's biotransformation researchgate.net. Many opioids undergo Phase I metabolism via CYPs and Phase II metabolism via conjugation, primarily glucuronidation catalyzed by uridine (B1682114) diphosphate (B83284) glucuronosyltransferases (UGTs) medcentral.comnih.govfrontiersin.org. Some opioids, such as morphine, oxymorphone, hydromorphone, and tapentadol, largely bypass the CYP450 system and are predominantly metabolized by glucuronidation medcentral.comnih.govfrontiersin.org.

Future research should explore the involvement of non-CYP enzymes in this compound's metabolism, including:

Uridine Diphosphate Glucuronosyltransferases (UGTs): These enzymes are crucial for Phase II metabolism, conjugating drugs and their metabolites with glucuronic acid, typically leading to more water-soluble and excretable compounds. The potential for this compound or its further metabolites to undergo glucuronidation warrants investigation.

Esterases: If this compound or its analogs contain ester linkages, esterases could play a role in their hydrolysis.

Flavin-containing Monooxygenases (FMOs): These enzymes are involved in the oxidation of nitrogen-, sulfur-, and phosphorus-containing compounds and could contribute to the metabolism of this compound, especially if it contains tertiary amines.

Reductases: Reduction reactions, though less common for opioids, could also represent minor metabolic routes.

Understanding these alternative pathways is vital for predicting drug-drug interactions, explaining inter-individual variability in drug response, and developing prodrugs that leverage specific metabolic routes for improved bioavailability or targeted delivery. For instance, this compound is known to be a strong inhibitor of CYP2D6, suggesting its potential to influence the metabolism of other drugs primarily metabolized by this enzyme researchgate.net. A deeper understanding of its interactions with other metabolic enzymes will further refine drug interaction predictions.

Integration of Multi-Omics Approaches in Metabolic Profiling Research

The integration of multi-omics approaches—genomics, proteomics, and metabolomics—provides a holistic and detailed understanding of drug metabolism and its variability. This comprehensive strategy can reveal complex biological interactions that are not apparent from single-omics analyses astrazeneca.comfrontiersin.orgnih.govrsc.orgmdpi.comnih.gov.

Genomics: By analyzing an individual's genetic makeup, particularly polymorphisms in genes encoding drug-metabolizing enzymes (e.g., CYPs, UGTs) and transporters, genomics can explain inter-individual differences in this compound metabolism and response frontiersin.orgnih.govmdpi.comisaaa.org. This includes identifying genetic variants that affect enzyme activity or expression levels.

Proteomics: Proteomic studies involve the large-scale analysis of proteins, providing insights into the expression levels and post-translational modifications of metabolic enzymes and drug targets astrazeneca.comnih.govmdpi.comisaaa.orgslideshare.net. Quantifying the abundance of specific CYP or UGT enzymes in relevant tissues (e.g., liver) can directly correlate with metabolic capacity.

Metabolomics: Metabolomics focuses on the comprehensive profiling of small molecule metabolites within cells, tissues, or biofluids astrazeneca.comfrontiersin.orgnih.govnih.govisaaa.orgslideshare.net. It provides a snapshot of the metabolic state and can directly identify and quantify this compound and its metabolites, as well as endogenous metabolic changes induced by the compound. This approach is instrumental in identifying novel biomarkers of drug exposure or effect.

Integrating these omics datasets, often facilitated by advanced bioinformatics and machine learning algorithms, allows researchers to construct comprehensive metabolic networks, identify key regulatory mechanisms, and predict drug responses with higher accuracy astrazeneca.comfrontiersin.orgrsc.org. For this compound, multi-omics could elucidate how genetic variations influence the expression of specific CYPs or UGTs, how these enzyme levels impact the formation and clearance of this compound, and how the resulting metabolite profile correlates with pharmacological effects or potential off-target interactions.

Development of Advanced In Vitro Models for Biotransformation and Receptor Interaction Studies

Traditional in vitro models, such as 2D cell cultures and subcellular fractions (e.g., liver microsomes, S9 fractions), have limitations in fully recapitulating the complex physiological environment and cellular interactions of in vivo systems scirp.orgnih.govmdpi.comhumanspecificresearch.orguniversiteitleiden.nl. The development of advanced in vitro models is crucial for more accurate and predictive studies of this compound's biotransformation and receptor interactions.

Key advanced models include:

3D Cell Culture Models: Spheroids and organoids, derived from primary cells or induced pluripotent stem cells (iPSCs), offer a more physiologically relevant environment compared to 2D cultures. These models maintain cell differentiation, tissue architecture, and expression of drug-metabolizing enzymes and transporters, closely resembling in vivo organs mdpi.comuniversiteitleiden.nl. Liver spheroids or organoids, for example, can provide a more accurate representation of hepatic metabolism.

Organ-on-a-Chip Systems: These microfluidic devices integrate multiple cell types and mimic the physiological microenvironment, including blood flow and mechanical stimuli, of individual organs (e.g., liver-on-a-chip, gut-on-a-chip) or even multi-organ systems (e.g., gut-liver-on-a-chip) scirp.orgnih.govmdpi.commdpi.comfrontiersin.orgresearchgate.net. Organ-on-a-chip platforms can simulate complex processes like drug absorption, distribution, metabolism, and excretion (ADME), offering a more reliable evaluation of drug efficacy and toxicity, and are particularly useful for studying inter-organ metabolism of drugs scirp.orgnih.govresearchgate.net.

Precision-Cut Tissue Slices (e.g., Precision-Cut Liver Slices - PCLS): PCLS retain the original tissue architecture, including all naturally occurring cell types and zonal specific enzyme activities, making them highly valuable for drug metabolism and toxicity studies mdpi.comacs.orgresearchgate.netprecisionary.comvisikol.com. PCLS from human or animal tissues can provide insights into the metabolic fate of this compound in a context that closely mimics the in vivo setting.

These advanced models improve the predictive power of preclinical studies, reduce the reliance on animal models, and facilitate high-throughput screening of this compound analogs.

Theoretical Frameworks for Prodrug Design and Metabolism Prediction Applied to this compound and Related Compounds

Computational and theoretical frameworks play a pivotal role in modern drug discovery, enabling the rational design of prodrugs and the prediction of metabolic pathways for compounds like this compound. These in silico methods provide cost-effective and rapid insights, guiding experimental efforts.

Quantitative Structure-Activity Relationships (QSAR): QSAR models establish mathematical relationships between the chemical structure of a compound and its biological activity or physicochemical properties annamalaiuniversity.ac.inmdpi.comijpsjournal.comresearchgate.net. For this compound and its analogs, QSAR can be used to predict how structural modifications influence receptor binding affinity, metabolic stability, or permeability. By correlating molecular descriptors (e.g., electronic, steric, hydrophobic properties) with observed activities, QSAR can guide the synthesis of new compounds with desired characteristics.

Molecular Docking: Molecular docking simulations predict the preferred orientation and binding affinity of a ligand (e.g., this compound or its analogs) within the binding site of a target protein (e.g., opioid receptors or metabolic enzymes like CYPs) annamalaiuniversity.ac.inmdpi.comresearchgate.netaacrjournals.org. This technique provides atomic-level insights into ligand-receptor interactions, helping to understand the molecular basis of activity and selectivity. For prodrug design, docking can predict how a prodrug might interact with activating enzymes to release the active drug.

In Silico Metabolism Prediction Tools: Various computational tools and software (e.g., MetaTrans, SyGMa, Glory X, Biotransformer, ADMET Predictor, XenoSite, DruMAP) can predict potential sites of metabolism (SOMs) and the structures of metabolites nih.govsimulations-plus.comacs.orgmdpi.comspringermedizin.de. These tools often leverage knowledge-based rules, quantum mechanics, and machine learning algorithms trained on large datasets of known metabolic reactions. Applying these tools to this compound can help anticipate its metabolic fate, identify potential active or inactive metabolites, and predict the involvement of specific CYP isoforms or other enzymes. For example, in silico studies have successfully predicted phase I and phase II metabolites for other synthetic opioids like AP-237 and dipyanone (B12720977) nih.govspringermedizin.de.

The integration of these theoretical frameworks allows for a rational approach to prodrug design, where a chemically modified this compound could be designed to improve its pharmacokinetic profile, target specific tissues, or overcome metabolic liabilities, with its activation occurring in vivo through predictable enzymatic cleavage.

Q & A

Q. What is the metabolic pathway of bisnortilidine in human pharmacokinetics, and how does it relate to its prodrug tilidine?

this compound is formed via sequential metabolism of tilidine, a synthetic opioid prodrug. Tilidine undergoes first-pass metabolism primarily mediated by CYP3A4 and CYP2C19, producing the active metabolite nortilidine, which is further metabolized to this compound. The N-demethylation of nortilidine to this compound is the rate-limiting step in tilidine's elimination, contributing to the accumulation of nortilidine when CYP3A4 is inhibited . Methodologically, this pathway can be studied using in vitro microsomal assays or in vivo crossover trials with CYP inhibitors (e.g., ritonavir) to quantify metabolic intermediates via LC/MS/MS .

Q. How can this compound be quantified in plasma samples, and what analytical validation parameters are critical?

this compound quantification requires LC/MS/MS with calibration curves spanning 1–250 ng ml⁻¹. Key validation parameters include linearity (R² > 0.99), precision (CV < 15%), and accuracy (85–115% recovery). Internal standards (e.g., tramadol) and quality controls at low, mid, and high concentrations ensure reproducibility. Sample preparation involves protein precipitation with acetonitrile, centrifugation, and reconstitution in ammonium acetate/acetonitrile .

Q. What safety precautions are essential when handling this compound in laboratory settings?

While this compound is not classified as hazardous under CLP regulations, standard precautions include wearing gloves, lab coats, and eye protection. Contaminated clothing should be removed immediately, and spills managed with absorbent materials. Work should occur in well-ventilated areas, and waste disposed per institutional guidelines for non-persistent chemicals .

Advanced Research Questions

Q. How does CYP3A4 inhibition alter this compound pharmacokinetics, and what experimental designs are optimal for studying this interaction?

CYP3A4 inhibitors (e.g., ritonavir) reduce the metabolic clearance of nortilidine to this compound, doubling nortilidine's AUC. A double-blind, placebo-controlled crossover study design is effective: administer tilidine with/without a CYP3A4 inhibitor, collect plasma samples over 72 hours, and compare pharmacokinetic parameters (e.g., Cₘₐₓ, t₁/₂) using noncompartmental analysis. Wilcoxon signed-rank tests can assess statistical significance between treatment groups .

Q. How can contradictions in this compound's reported metabolic stability across studies be resolved?

Contradictions may arise from inter-study variability in CYP3A4/CYP2C19 activity, genetic polymorphisms, or methodological differences (e.g., assay sensitivity). To address this:

  • Perform in vitro enzyme kinetic assays with human liver microsomes under standardized conditions.
  • Stratify clinical data by CYP2C19 genotype (e.g., ultra-rapid vs. poor metabolizers).
  • Conduct meta-analyses using PRISMA guidelines to identify confounding variables .

Q. What statistical approaches are appropriate for analyzing this compound's exposure variability in pharmacokinetic studies?

Nonparametric methods (e.g., Wilcoxon matched-pairs signed-rank test) are suitable for small sample sizes or non-normal distributions. For larger cohorts, mixed-effects models can account for inter-individual variability in CYP activity. Bootstrap resampling may validate AUC and Cₘₐₓ estimates .

Q. How can researchers optimize literature searches to identify this compound's understudied pharmacological interactions?

Use Boolean operators (e.g., "this compound AND (CYP3A4 OR CYP2C19)") in databases like PubMed and Scopus. Truncation (e.g., metabol*) expands results. Filter by study type (e.g., in vivo, clinical trial) and reference secondary metabolites (e.g., nortilidine) to uncover indirect interactions .

Methodological Guidance Tables

Research Objective Recommended Methodology Key Parameters
Quantifying metabolic intermediatesLC/MS/MS with protein precipitation and internal standardization LLOQ: 1 ng ml⁻¹; CV < 15%
Assessing CYP inhibition effectsCrossover trial with ritonavir/placebo, noncompartmental pharmacokinetic analysis AUC ratio, t₁/₂, CI (confidence intervals)
Resolving data contradictionsPRISMA-guided systematic review with subgroup analysis by genotype I² statistic for heterogeneity, funnel plots

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.